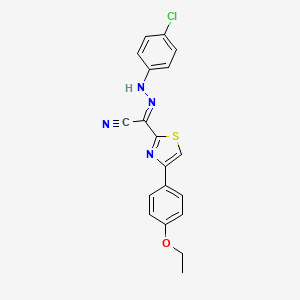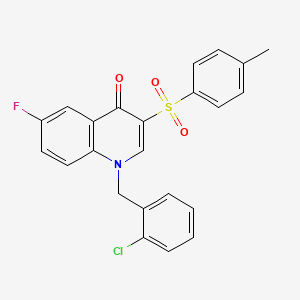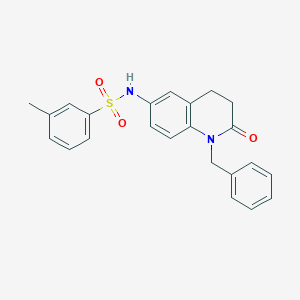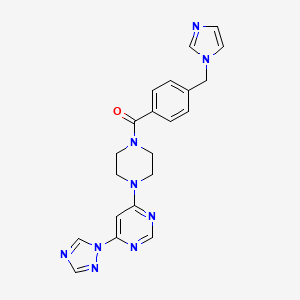
(4-Cyclopropyl-3-fluorophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Cyclopropyl-3-fluorophenyl)methanamine” is a chemical compound with the CAS Number: 1514473-85-8 . It has a molecular weight of 165.21 .
Molecular Structure Analysis
The InChI code for “(4-Cyclopropyl-3-fluorophenyl)methanamine” is1S/C10H12FN/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-5,8H,2-3,6,12H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“(4-Cyclopropyl-3-fluorophenyl)methanamine” is a solid at room temperature . Its molecular weight is 165.21 .Applications De Recherche Scientifique
Antidepressant-like Activity
One of the notable applications of compounds related to (4-Cyclopropyl-3-fluorophenyl)methanamine is in the development of antidepressants. A study by Sniecikowska et al. (2019) explored novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These derivatives showed robust antidepressant-like activity, evidenced by their ability to stimulate ERK1/2 phosphorylation and eliminate immobility in a rat model of depression, suggesting potential for these compounds in antidepressant drug development (Sniecikowska et al., 2019).
Transfer Hydrogenation Reactions
(4-Phenylquinazolin-2-yl)methanamine, a related compound, has been utilized in transfer hydrogenation reactions. Karabuğa et al. (2015) synthesized this compound and employed it in the transfer hydrogenation of acetophenone derivatives, achieving excellent conversions and high turnover frequency values. This research highlights the potential of such compounds in facilitating efficient chemical reactions (Karabuğa et al., 2015).
Synthesis of Ciproxifan
Ciproxifan, a histamine H3-receptor antagonist, is synthesized using a related compound, Cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone. The synthesis process, as described by Stark (2000), involves a key reaction based on SNAr for acylated fluoroaromatics with additional cyclization, suggesting the utility of related compounds in synthesizing specific pharmacological agents (Stark, 2000).
Inhibitor of Met Kinase Superfamily
Compounds similar to (4-Cyclopropyl-3-fluorophenyl)methanamine have been identified as selective inhibitors of the Met kinase superfamily. Schroeder et al. (2009) discussed the development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. These compounds demonstrated tumor stasis in vivo, highlighting their potential in cancer therapy (Schroeder et al., 2009).
Anti-Tubercular and Anti-Malarial Agents
A series of 4-alkylaminoaryl phenyl cyclopropyl methanones, closely related to (4-Cyclopropyl-3-fluorophenyl)methanamine, were synthesized and tested for their antitubercular and antimalarial activities. Ajay et al. (2010) reported that several of these compounds exhibited significant activity against Mycobacterium tuberculosis and Plasmodium falciparum, indicating their potential use in treating tuberculosis and malaria (Ajay et al., 2010).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
(4-cyclopropyl-3-fluorophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-5,8H,2-3,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHVLSLBEJHPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropyl-3-fluorophenyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-benzyl-N-[2-methyl-1-(2-thienyl)propyl]-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2414602.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide](/img/structure/B2414608.png)

![6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2414610.png)


![ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2414614.png)
![2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2414615.png)
![2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2414617.png)